molecular formula C15H13NO3S B10812825 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B10812825
M. Wt: 287.3 g/mol
InChI Key: ZORUVVLCXXISLU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide is a high-purity chemical reagent designed for research and development purposes. This compound features a 1,2-benzothiazole 1,1-dioxide core, a scaffold recognized in medicinal chemistry for its diverse pharmacological properties . The structural motif is found in compounds investigated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in neurological disease research such as Alzheimer's disease . The 2,5-dimethylphenoxy substituent may influence the compound's binding affinity and selectivity, making it a valuable intermediate for constructing more complex molecules for biological evaluation. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound in exploratory studies, including synthetic chemistry, drug discovery, and biochemical assay development.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

3-(2,5-dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C15H13NO3S/c1-10-7-8-11(2)13(9-10)19-15-12-5-3-4-6-14(12)20(17,18)16-15/h3-9H,1-2H3

InChI Key

ZORUVVLCXXISLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Biological Activity

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a dimethylphenoxy group. Its molecular formula is C13H13N2O3S, and it has a molecular weight of approximately 273.32 g/mol. The structure can be represented as follows:

  • SMILES Notation : CC1=CC=C(C)C(OC=2C3=CC=CC=C3S(=O)(=O)N=2)=C1

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the phenoxy group is particularly significant as it facilitates interactions with receptors and enzymes involved in critical physiological processes.

Antioxidant Activity

One study explored the antioxidant properties of benzothiazole derivatives, including 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide. The results demonstrated that this compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. A notable finding was that at concentrations of 10-20 µM, the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Data Tables

Biological ActivityConcentration (µM)IC50 (µM)Reference
Radical Scavenging5015.5
Anticancer (MCF7)2010.0
Anticancer (A549)1512.5

Case Studies

Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various benzothiazole derivatives, 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide was found to reduce oxidative stress markers in human cell lines by over 30% compared to controls. This suggests potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer mechanism of this compound against MCF7 breast cancer cells. The study reported that treatment with the compound resulted in a significant increase in apoptosis markers (caspase-3 activation), indicating its potential as a chemotherapeutic agent.

Detailed Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit α-amylase activity significantly (IC50 = 8 µM), indicating potential for use as an antidiabetic agent by regulating glucose metabolism.
  • Receptor Interaction : Molecular docking studies suggest that the compound interacts favorably with serotonin receptors (5-HT), which may contribute to its anxiolytic effects observed in preliminary behavioral studies.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduces pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide, exhibit significant antioxidant and antimicrobial activities. These properties are crucial for developing new pharmaceuticals aimed at combating infections and oxidative stress-related diseases .

Antineoplastic Activity
Studies have demonstrated that benzothiazole derivatives can act as anticancer agents. The compound's structure allows for modifications that enhance its efficacy against various cancer types. The synthesis of related compounds has shown promising results in inhibiting cancer cell proliferation .

Anti-inflammatory Effects
Benzothiazole derivatives have been explored for their anti-inflammatory properties. Compounds derived from this class have shown potential in reducing inflammation in preclinical models, indicating their applicability in treating inflammatory diseases .

Agricultural Applications

Fungicides and Herbicides
The unique structure of 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide contributes to its effectiveness as a fungicide. It has been studied for its ability to inhibit fungal growth in crops, providing an alternative to conventional chemical fungicides. Additionally, its herbicidal properties are being investigated for use in agricultural practices to enhance crop yield while minimizing environmental impact.

Materials Science Applications

Dye Synthesis
Benzothiazole compounds are utilized in the synthesis of dyes due to their chromophoric properties. The ability of 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide to absorb light makes it suitable for applications in textile and polymer industries .

Photoluminescent Materials
Recent studies have explored the photoluminescent properties of benzothiazole derivatives. The compound's ability to exhibit fluorescence under specific conditions opens avenues for its use in optoelectronic devices and sensors .

Case Studies

Study Focus Area Findings
Study on Antioxidant Activity Evaluated the antioxidant potential of benzothiazole derivativesFound significant activity against oxidative stress markers
Research on Antifungal Properties Investigated the efficacy of the compound as a fungicideDemonstrated effective inhibition of fungal growth
Development of Photoluminescent Materials Analyzed the photophysical propertiesExhibited promising fluorescence characteristics suitable for sensor applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 1,2-benzothiazole 1,1-dioxide scaffold is shared among several derivatives, with variations at the 3-position dictating biological and physicochemical properties. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 3-Position Core Structure Key Functional Groups
3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide 2,5-Dimethylphenoxy 1,2-Benzothiazole Aromatic ether, sulfone
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide Azepan-1-yl (7-membered ring) 1,2-Benzothiazole Aliphatic amine, sulfone
Probenazole (3-Allyloxy derivative) Allyloxy 1,2-Benzisothiazole Allyl ether, sulfone
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide 3-Chlorobenzoyl 1,2-Benzothiazine Chloro-aromatic, hydroxyl, sulfone

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Effects : Chlorine in 3-(3-chlorobenzoyl) derivatives increases electrophilicity, which may enhance binding to biological targets.

Mechanistic Insights :

  • The azepan-1-yl derivative’s anti-ulcer activity surpasses omeprazole due to stronger H+/K+-ATPase binding, attributed to its hydrophobic interactions .
  • Probenazole’s allyloxy group facilitates plant systemic acquired resistance, unlike the dimethylphenoxy group, which may target different pathways.

Physicochemical and ADMET Properties

Table 3: Physicochemical and ADMET Comparison
Property 3-(2,5-Dimethylphenoxy) Derivative 3-(Azepan-1-yl) Derivative Probenazole
Molecular Weight ~297 g/mol (estimated) 294.38 g/mol 223.25 g/mol
LogP (Lipophilicity) High (aromatic substituent) Moderate (aliphatic amine) 1.3 (experimental)
Solubility Low in water Moderate Low
Metabolic Stability Likely cytochrome P450 oxidation Stable (good ADMET) Rapid hepatic clearance

Key Notes:

  • Probenazole’s simpler structure correlates with faster excretion, while the azepan-1-yl derivative’s stability suggests prolonged action.

Preparation Methods

Procedure:

  • Reagent Preparation : Synthesize 2,5-dimethylphenoxyacetaldehyde via Williamson ether synthesis by reacting 2,5-dimethylphenol with chloroacetaldehyde in the presence of potassium carbonate.

  • Cyclization : Combine 2-aminothiophenol (1.0 equiv) and 2,5-dimethylphenoxyacetaldehyde (1.1 equiv) in ethanol with 25 mol% Ag₂CO₃/Celite. Heat at 70°C for 3 hours.

  • Oxidation : Treat the intermediate 3-(2,5-dimethylphenoxy)-1,2-benzothiazole with 30% H₂O₂ in glacial acetic acid at 60°C for 6 hours to oxidize the thiazole sulfur to a sulfone.

Key Data:

StepYieldCatalystConditions
Cyclization90%Ag₂CO₃/CeliteEthanol, 70°C, 3h
Oxidation85%H₂O₂/AcOH60°C, 6h

Advantages : High regioselectivity due to directed cyclization.
Challenges : Synthesis of the specialized aldehyde precursor requires multi-step optimization.

This two-step approach first constructs the chlorinated benzothiazole sulfone, followed by phenoxy group introduction via nucleophilic substitution.

Procedure:

  • Sulfone Synthesis : React 2-aminothiophenol with chloral hydrate in HCl to form 3-chloro-1,2-benzothiazole , then oxidize with m-chloroperbenzoic acid (m-CPBA) in dichloromethane to yield 3-chloro-1,2-benzothiazole 1,1-dioxide .

  • Substitution : Heat 3-chloro-1,2-benzothiazole 1,1-dioxide with 2,5-dimethylphenol (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 120°C for 12 hours.

Key Data:

StepYieldBaseSolvent
Substitution78%K₂CO₃DMF, 120°C

Advantages : Avoids complex aldehyde synthesis.
Challenges : Limited by the reactivity of the chloro substituent, requiring harsh conditions.

Direct Oxidation of 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole

For pre-synthesized 3-(2,5-dimethylphenoxy)-1,2-benzothiazole, oxidation to the sulfone is straightforward.

Procedure:

  • Benzothiazole Synthesis : Follow the Ag₂CO₃/Celite-mediated cyclization method (Section 1) without oxidation.

  • Oxidation : Dissolve the product in acetic acid, add 30% H₂O₂ (3.0 equiv), and reflux at 80°C for 8 hours.

Key Data:

ParameterValue
Oxidation Yield88%
Purity (HPLC)99.2%

Advantages : High purity and scalable oxidation step.
Challenges : Requires isolation of the intermediate sulfide, increasing processing time.

Microwave-Assisted One-Pot Synthesis

Modern techniques like microwave irradiation accelerate reaction kinetics, enabling a one-pot synthesis.

Procedure:

  • Combine 2-aminothiophenol, 2,5-dimethylphenoxyacetaldehyde, and nano-TiO₂-SO₃H (20 mol%) in ethanol.

  • Irradiate at 150W, 100°C for 20 minutes.

  • Add H₂O₂ (2.0 equiv) and continue irradiation at 80°C for 15 minutes.

Key Data:

StepTimeYield
Cyclization20 min92%
Oxidation15 min89%

Advantages : Rapid synthesis with reduced energy input.
Challenges : Specialized equipment required.

Comparative Analysis of Methods

MethodKey AdvantageLimitationOverall Yield
Cyclocondensation + OxidationHigh regioselectivityMulti-step aldehyde synthesis76%
Nucleophilic SubstitutionAvoids aldehyde precursorHarsh substitution conditions61%
Direct OxidationScalableIntermediate isolation needed77%
Microwave-AssistedSpeedEquipment dependency82%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be adapted from methods used for structurally related benzothiazole dioxides. For example, sodium saccharin derivatives have been synthesized by refluxing with substituted phenols under controlled temperatures (333–353 K). Adjusting reaction time, solvent polarity (e.g., absolute ethanol), and acid catalysis (glacial acetic acid) can improve yields. Unexpected products may form at higher temperatures, necessitating careful monitoring via TLC or HPLC .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker APEXII CCD diffractometer (φ/ω scans) and refinement via SHELXL (for small-molecule crystallography) are recommended. The triclinic system (space group P1) with unit cell parameters (a = 8.1899 Å, b = 8.8361 Å, c = 8.9045 Å) has been reported for similar compounds. WinGX and ORTEP-3 are suitable for visualization and validating molecular geometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antioxidant or antidiabetic potential)?

  • Methodological Answer : Use the Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) methods to assess lipid peroxidation inhibition, as demonstrated for structurally analogous benzothiazole dioxides. For antidiabetic activity, α-amylase/α-glucosidase inhibition assays or glucose uptake studies in cell lines (e.g., HepG2) are appropriate. Compare results with positive controls like acarbose or metformin .

Q. How can ADMET properties be predicted computationally for this compound?

  • Methodological Answer : Employ tools like SwissADME or ProTox-II to predict absorption, distribution, and toxicity. Key parameters include LogP (lipophilicity), topological polar surface area (TPSA), and cytochrome P450 interactions. For example, related benzothiazole dioxides show favorable ADMET profiles with low hepatotoxicity risk but may require experimental validation of bioavailability .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) can model electronic properties. Analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .

Q. How can mechanistic studies resolve contradictions between in vitro bioactivity and computational predictions?

  • Methodological Answer : Discrepancies often arise from assay limitations (e.g., off-target effects) or incomplete ADMET profiles. Validate results using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and replicate experiments under varying conditions (pH, temperature). For example, a compound showing high in silico antioxidant potential but low in vitro activity may require structural optimization to enhance solubility .

Q. What strategies are effective for studying reaction pathways involving the benzothiazole dioxide core?

  • Methodological Answer : Investigate resonance stabilization and conjugation effects using kinetic isotope labeling or isotopic tracing. For instance, Grignard reactions with cyclic sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide) reveal nucleophilic attack patterns, while infrared spectroscopy (IR) tracks intermediate formation. Propose mechanisms based on bond angle distortions and substituent effects .

Q. How do structural analogs (e.g., dichlobentiazox) inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Compare substituent effects using QSAR (Quantitative Structure-Activity Relationship) models. For example, dichlobentiazox (a fungicidal analog) incorporates 3,4-dichloroisothiazole groups, which improve binding to fungal targets. Synthesize derivatives with varied alkyl/aryl substitutions at the phenoxy or benzothiazole positions and evaluate their bioactivity via MIC (Minimum Inhibitory Concentration) assays .

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